

An In-depth Technical Guide to Antibacterial Agent 260 (HY-170401)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 260

Cat. No.: B15568102

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Compound Identification:

- Name: **Antibacterial agent 260**
- Synonym: Compound 4r
- CAS Number: HY-170401
- Chemical Class: 2,4,5-Trisubstituted Thiazole

Executive Summary

Antibacterial agent 260, also identified as compound 4r, is a novel 2,4,5-trisubstituted thiazole derivative demonstrating potent, broad-spectrum antibacterial activity. Research highlights its exceptional efficacy against both Gram-positive (*S. aureus*) and Gram-negative (*P. aeruginosa*) bacteria, with a minimum inhibitory concentration (MIC) of 0.0076 μM [1]. In addition to its antibacterial properties, the compound exhibits significant herbicidal effects. This technical guide provides a comprehensive overview of **Antibacterial agent 260**, including its chemical structure, quantitative biological activity, detailed experimental protocols, and a proposed mechanism of action based on in silico modeling. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

The precise chemical structure of **Antibacterial agent 260** (Compound 4r) is a 2,4,5-trisubstituted thiazole. While the primary research article describes the synthesis of a series of such compounds, the exact substitutions for compound 4r are detailed within the full publication. Based on the available information, a general structure of a 2,4,5-trisubstituted thiazole is provided below.

(Note: The exact IUPAC name and graphical representation of Compound 4r would be definitively sourced from the full text of "Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential".)

Biological Activity

Antibacterial Spectrum

Compound 4r has been evaluated for its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in the table below. The data indicates that Compound 4r is particularly potent against *P. aeruginosa* and *S. aureus* when compared to the standard antibiotic, streptomycin[1].

Bacterial Strain	Gram Type	MIC (µg/mL)	MIC (µM)	Streptomycin MIC (µM)
<i>Pseudomonas aeruginosa</i>	Negative	4	0.0076	0.0138
<i>Staphylococcus aureus</i>	Positive	4	0.0076	0.0138
<i>Bacillus subtilis</i>	Positive	16	0.0304	> 0.0138
<i>Xanthomonas campestris</i>	Negative	32	0.0608	> 0.0138
<i>Escherichia coli</i>	Negative	64	0.1216	> 0.0138
<i>Micrococcus luteus</i>	Positive	8	0.0152	> 0.0138

Table 1: Minimum Inhibitory Concentration (MIC) of **Antibacterial Agent 260** (Compound 4r) against various bacterial strains. Data extracted from the primary research publication[1].

Herbicidal Activity

In addition to its antibacterial properties, Compound 4r has demonstrated potent herbicidal activity against the model plant *Raphanus sativus* L. (radish). The compound was shown to inhibit both root and stem growth.

Plant Species	Activity	Observations
<i>Raphanus sativus</i> L.	Herbicidal	Inhibition of root and stem growth.

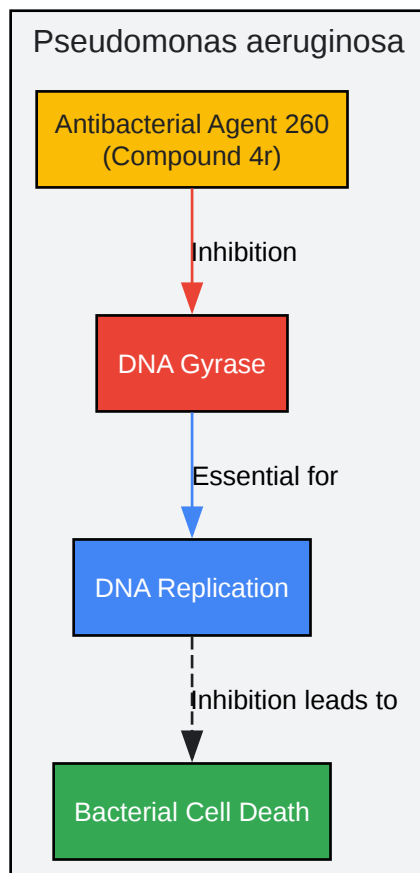
Table 2: Herbicidal Activity of **Antibacterial Agent 260** (Compound 4r).

Proposed Mechanism of Action

The precise mechanism of action for **Antibacterial agent 260** has not been fully elucidated through wet lab experiments. However, in silico molecular docking studies have been performed to predict its potential biological target in *Pseudomonas aeruginosa*. These studies suggest that Compound 4r may exert its antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. DNA gyrase is a validated target for quinolone antibiotics.

The docking studies revealed a potential binding mode of Compound 4r within the active site of the *P. aeruginosa* DNA gyrase. This binding is predicted to interfere with the enzyme's function, leading to the inhibition of bacterial growth.

Proposed Mechanism of Action of Antibacterial Agent 260



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Proposed inhibitory action on bacterial DNA gyrase.

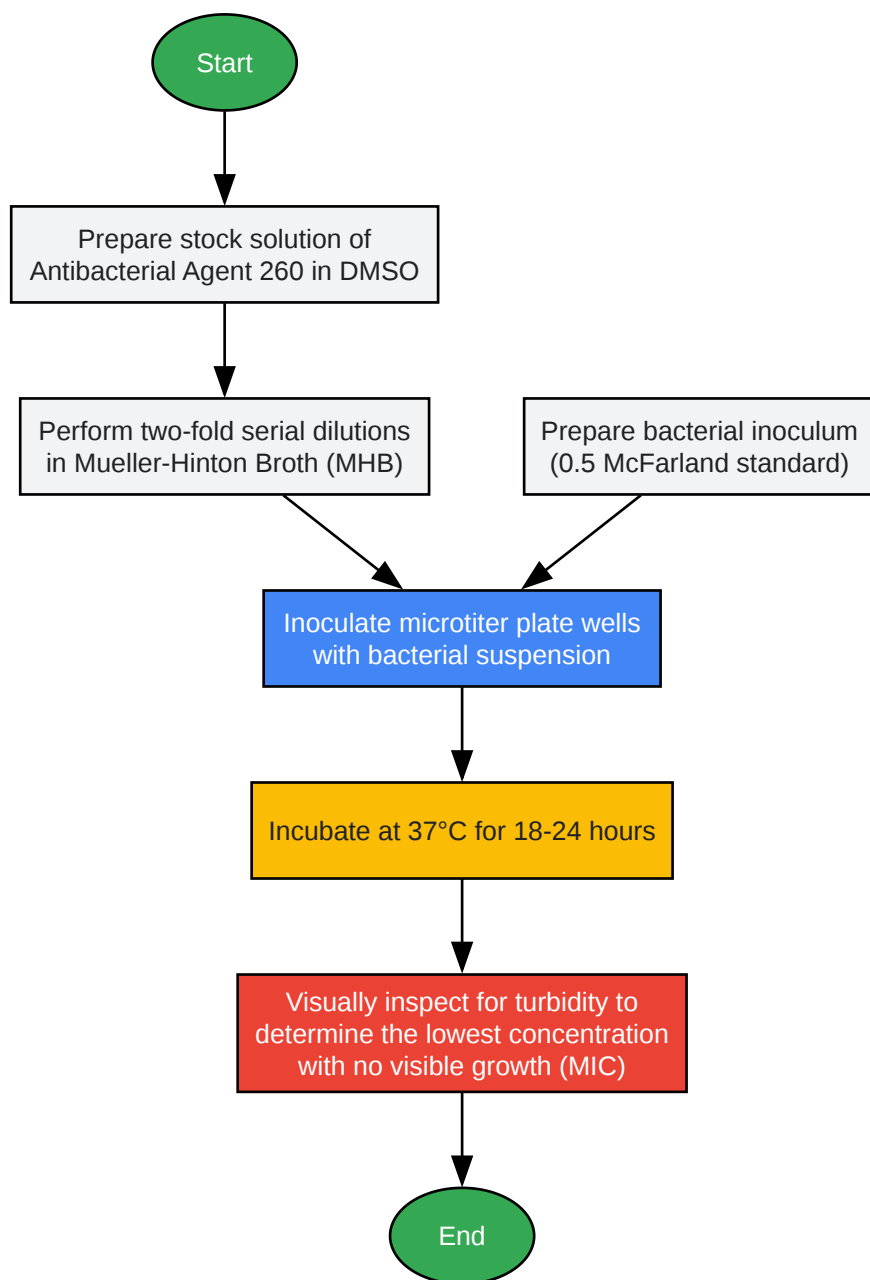
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Antibacterial agent 260**.

Workflow for MIC Determination



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Experimental workflow for MIC determination.

Procedure:

- **Preparation of Test Compound:** A stock solution of **Antibacterial agent 260** (Compound 4r) is prepared in dimethyl sulfoxide (DMSO).
- **Serial Dilutions:** Two-fold serial dilutions of the compound are made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
- **Bacterial Inoculum Preparation:** Bacterial strains are cultured overnight and then diluted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This is further diluted to achieve a final inoculum of 5×10^5 CFU/mL in the test wells.
- **Inoculation:** Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
- **Controls:** Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Silico Molecular Docking

The following protocol describes the computational methodology used to predict the binding interaction of Compound 4r with its putative target.

Procedure:

- **Protein and Ligand Preparation:** The three-dimensional crystal structure of the target protein (*P. aeruginosa* DNA gyrase) is obtained from the Protein Data Bank (PDB). The structure of Compound 4r is generated and optimized using computational chemistry software.
- **Docking Simulation:** Molecular docking is performed using software such as AutoDock or Glide. The ligand (Compound 4r) is docked into the active site of the receptor (DNA gyrase).
- **Analysis of Results:** The docking results are analyzed based on the binding energy and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and

the protein's amino acid residues. The pose with the lowest binding energy is considered the most probable binding mode.

Conclusion and Future Directions

Antibacterial agent 260 (HY-170401 / Compound 4r) is a promising new chemical entity with potent antibacterial and herbicidal activities. Its strong inhibitory effect on clinically relevant pathogens such as *P. aeruginosa* and *S. aureus* warrants further investigation. The proposed mechanism of action through the inhibition of DNA gyrase provides a solid foundation for future lead optimization studies.

Further research should focus on:

- Elucidation of the definitive mechanism of action through biochemical and biophysical assays.
- Evaluation of its efficacy in in vivo models of bacterial infection.
- Assessment of its toxicological profile.
- Structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

This in-depth technical guide provides a foundational understanding of **Antibacterial agent 260** for the scientific community, aiming to stimulate further research and development of this promising compound.

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References

- 1. Collection - Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Antibacterial Agent 260 (HY-170401)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568102#antibacterial-agent-260-cas-number-hy-170401]

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